DBPR-108, also known as prusogliptin, is a novel compound classified as a dipeptidyl peptidase-4 inhibitor. It has been primarily developed for the treatment of type 2 diabetes mellitus. The mechanism of action involves the inhibition of the enzyme dipeptidyl peptidase-4, which plays a significant role in glucose metabolism by regulating incretin hormones that influence insulin secretion and glucagon release .
The synthesis of DBPR-108 involves several steps that include the formation of key intermediates through organic chemistry techniques. These methods typically encompass condensation reactions, purification steps, and crystallization processes. Although specific proprietary details are not publicly disclosed, general synthetic routes can be inferred from similar compounds in literature .
One known synthetic route begins with 2-pyrrolidinecarbonitrile and involves reacting it with 1-(2-bromoacetyl)-4-fluoro compounds under conditions that include potassium carbonate in tetrahydrofuran. This multi-step process is designed to yield high purity and consistency necessary for pharmaceutical applications .
DBPR-108 has the molecular formula and a molecular weight of 324.39 g/mol. Its IUPAC name is 4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile .
The compound's structural representation includes:
This information is crucial for understanding its chemical behavior and interactions within biological systems.
DBPR-108 can undergo various chemical reactions including oxidation, reduction, and substitution. Each type of reaction can lead to different derivatives or byproducts that may be relevant for further research or therapeutic applications .
Common reagents involved in reactions with DBPR-108 include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically require controlled temperatures and pH levels to optimize yield and purity.
DBPR-108 functions primarily by inhibiting dipeptidyl peptidase-4. This inhibition results in increased levels of incretin hormones, which enhances insulin secretion from pancreatic beta cells while reducing glucagon release from alpha cells. Consequently, this leads to improved glycemic control in patients with type 2 diabetes mellitus .
DBPR-108 is stable under standard laboratory conditions but may react under extreme pH or temperature conditions. Its solubility profile indicates good solubility in organic solvents but limited solubility in water, which is a common characteristic for many small molecule drugs.
| Property | Value |
|---|---|
| Molecular Formula | C16H25FN4O2 |
| Molecular Weight | 324.39 g/mol |
| Melting Point | Not publicly available |
| Solubility | Soluble in organic solvents |
DBPR-108 has significant scientific applications:
DBPR108 (prusogliptin) emerged from targeted drug discovery efforts to address limitations of early dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inactivation of incretin hormones (GLP-1 and GIP) reduces insulin secretion and glucagon suppression, making it a validated therapeutic target for type 2 diabetes. DBPR108 was engineered as a potent, selective small-molecule inhibitor with the chemical designation (2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile and molecular formula C₁₆H₂₅FN₄O₂ (MW: 324.4 g/mol) [4] [9]. Rational design focused on:
Table 1: Key Biochemical Properties of DBPR-108
| Property | Value | Measurement Context |
|---|---|---|
| DPP-4 IC₅₀ | 15 nM | Human plasma enzyme assay |
| Selectivity ratio (DPP-8) | >3,000-fold | Comparative enzymatic screening |
| Selectivity ratio (DPP-9) | >3,000-fold | Comparative enzymatic screening |
| Selectivity ratio (FAP) | >3,000-fold | Comparative enzymatic screening |
DBPR-108 exhibits distinct advantages over established DPP-4 inhibitors in biochemical and functional assays:
Potency enhancement: With an IC₅₀ of 15 nM against human DPP-4, DBPR-108 demonstrates approximately 1.8-fold greater potency than sitagliptin (IC₅₀: 27.4 nM) under identical assay conditions [1] [5]. Species-specific potency analysis revealed consistent inhibition across rodents, canines, and primates (IC₅₀ range: 4.1–20.4 nM), outperforming sitagliptin's variable interspecies efficacy (IC₅₀ range: 12.3–64.4 nM) [1].
Mechanistic superiority: Unlike saxagliptin (associated with heart failure risk) or renal-dependent agents (e.g., sitagliptin), DBPR-108's non-renally cleared structure and selective inhibition profile suggested a reduced risk of class-associated adverse effects [3] [6]. In diet-induced obese (DIO) mice, DBPR-108 (0.1 mg/kg) combined with metformin (100 mg/kg) reduced glucose excursions by 45%–exceeding the glucose-lowering efficacy of equivalent sitagliptin-metformin combinations [1] [2].
Clinical translation: Phase II trials demonstrated DBPR-108 monotherapy (100 mg/day) achieved HbA1c reductions of -0.75% at 12 weeks–comparable to saxagliptin (-0.90%) and superior to vildagliptin (-0.53%) in similar populations [7] [3].
Table 2: Comparative Biochemical Profiles of DPP-4 Inhibitors
| Inhibitor | DPP-4 IC₅₀ (nM) | Selectivity (vs. DPP-8/9) | Key Structural Features |
|---|---|---|---|
| DBPR-108 | 15 | >3,000-fold | Fluoropyrrolidine-carbonitrile core |
| Sitagliptin | 27.4 | ~500-fold | β-Amino acid-based trifluorophenyl |
| Saxagliptin | 26 | ~400-fold | Cyclopropyl-fused pyrrolidine |
| Vildagliptin | 35 | ~200-fold | Cyanopyrrolidine scaffold |
The evolution of DBPR-108 involved iterative modifications to balance potency, selectivity, and metabolic stability:
Stereochemical optimization: Introduction of (2S,4S)-configured fluoropyrrolidine enhanced hydrogen bonding with Glu205/Glu206 residues in DPP-4's catalytic pocket, improving binding affinity while conferring resistance to enzymatic degradation [2] [5]. The fluorine atom served as a hydrogen bond acceptor, strengthening interactions with Tyr547 [9].
Pyrrolidinyl dipeptide mimicry: Replacement of peptide bonds with stable carbonyl linkages (e.g., 3-methylbutyryl group) reduced susceptibility to hepatic hydrolysis, extending half-life (t₁/₂: ~3.8h in humans) without compromising DPP-4 access [8] [9]. This modification contributed to dose-proportional pharmacokinetics observed in phase I studies, where AUC₀–₂₄ values increased linearly from 50 mg to 200 mg doses [8].
CYP interaction mitigation: Structural exclusion of heterocyclic amines minimized inhibition of cytochrome P450 isoforms (CYP3A4 IC₅₀ >50 μM), reducing potential drug-drug interactions–a documented limitation of earlier inhibitors like saxagliptin [3] [8].
Absorption enhancement: Pharmacokinetic studies in T2DM patients demonstrated rapid absorption (Tₘₐₓ: 1.5–4h) and dose-dependent plasma exposure. At steady state, mean Cₘₐₓ values reached 256 ng/mL for the 100 mg dose, with accumulation ratios of 0.85–1.3 supporting once-daily dosing [8]. Bioavailability exceeded 80% in preclinical models due to optimized logP (predicted: 1.20) [9].
Table 3: Pharmacokinetic Parameters of DBPR-108 in Type 2 Diabetes Patients
| Dose (mg) | Cₘₐₓₛₛ (ng/mL) | Tₘₐₓ (h) | AUCₜₐᵤ (ng·h/mL) | Accumulation Ratio |
|---|---|---|---|---|
| 50 | 119 ± 28 | 3.5 ± 1.2 | 1,120 ± 240 | 1.02 ± 0.15 |
| 100 | 256 ± 49 | 2.8 ± 0.9 | 2,450 ± 510 | 1.12 ± 0.21 |
| 200 | 567 ± 98 | 4.0 ± 1.5 | 5,360 ± 1,120 | 1.28 ± 0.19 |
Data represent mean ± SD at steady state [8]
Table 4: Key Development Milestones of DBPR-108
| Stage | Findings | Reference |
|---|---|---|
| Preclinical | IC₅₀ of 15 nM against human DPP-4; >3,000-fold selectivity over DPP-8/9 | [1] [9] |
| Phase I (Healthy) | Linear PK across 50–200 mg doses; t₁/₂: 3.8h | [8] |
| Phase II (T2DM) | HbA1c reduction: -0.75% (100 mg) vs. placebo at 12 weeks | [7] |
| Phase III (T2DM) | HbA1c reduction: -0.70% vs. -0.07% (placebo) as add-on to metformin | [3] |
Table 5: Nomenclature of DBPR-108
| Designation Type | Name(s) |
|---|---|
| IUPAC | (2S,4S)-4-Fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
| Synonyms | Prusogliptin; DBPR108 |
| CAS Registry | 1186426-66-3 |
| Molecular Formula | C₁₆H₂₅FN₄O₂ |
| Development Code | DBPR-108 |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8